molecular formula C14H14N6O2 B2750362 1-benzyl-3-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)urea CAS No. 1209223-75-5

1-benzyl-3-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)urea

Cat. No.: B2750362
CAS No.: 1209223-75-5
M. Wt: 298.306
InChI Key: RYJSDWYXBCENFD-UHFFFAOYSA-N
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Description

1-Benzyl-3-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)urea is a complex organic compound that features a unique structure combining a benzyl group, a pyrazole ring, and an oxadiazole ring linked through a urea moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-3-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)urea typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.

    Synthesis of the Oxadiazole Ring: The pyrazole derivative is then reacted with a carboxylic acid derivative (such as an ester or acid chloride) and a dehydrating agent like phosphorus oxychloride to form the oxadiazole ring.

    Coupling with Benzyl Isocyanate: Finally, the oxadiazole-pyrazole intermediate is reacted with benzyl isocyanate to form the desired urea compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives with altered biological activities.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the functional groups, potentially leading to different pharmacological profiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products: The major products of these reactions depend on the specific conditions and reagents used but can include various substituted derivatives with potentially enhanced or modified biological activities.

Scientific Research Applications

1-Benzyl-3-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)urea has been explored in various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its anti-inflammatory and anticancer activities, with some derivatives showing promise in preclinical studies.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)urea involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.

    Pathways Involved: Depending on the specific biological activity, the compound can modulate pathways related to cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

    1-Benzyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)urea: Similar structure but with a phenyl group instead of a pyrazole ring.

    1-Benzyl-3-(5-(1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)urea: Lacks the methyl group on the pyrazole ring.

Uniqueness: 1-Benzyl-3-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)urea is unique due to the presence of the 1-methyl-1H-pyrazol-3-yl group, which can significantly influence its biological activity and chemical reactivity compared to other similar compounds.

This detailed overview highlights the complexity and potential of this compound in various fields of research and industry

Properties

IUPAC Name

1-benzyl-3-[5-(1-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2/c1-20-8-7-11(19-20)12-17-18-14(22-12)16-13(21)15-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H2,15,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJSDWYXBCENFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=NN=C(O2)NC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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